molecular formula C20H20ClPS B156426 ((Methylthio)methyl)triphenylphosphonium chloride CAS No. 1779-54-0

((Methylthio)methyl)triphenylphosphonium chloride

Cat. No.: B156426
CAS No.: 1779-54-0
M. Wt: 358.9 g/mol
InChI Key: CREBIKHUZHBYJU-UHFFFAOYSA-M
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Description

((Methylthio)methyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C20H20ClPS. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Methylthio)methyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with methylthiomethyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The general procedure involves dissolving triphenylphosphine in an appropriate solvent, such as dichloromethane, and then adding methylthiomethyl chloride dropwise while maintaining the reaction temperature at around 0°C to 5°C. The reaction mixture is then stirred for several hours at room temperature to ensure complete reaction. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is typically carried out in large reactors with efficient stirring and temperature control. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The purification process may involve multiple recrystallizations and the use of advanced filtration techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

((Methylthio)methyl)triphenylphosphonium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

((Methylthio)methyl)triphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes. It is also used in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and metabolic pathways.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxy group instead of a methylthio group.

    (Ethoxymethyl)triphenylphosphonium chloride: Similar in structure but with an ethoxy group instead of a methylthio group.

    (Phenylthio)methyltriphenylphosphonium chloride: Similar in structure but with a phenylthio group instead of a methylthio group.

Uniqueness

((Methylthio)methyl)triphenylphosphonium chloride is unique due to the presence of the methylthio group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methylsulfanylmethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREBIKHUZHBYJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939002
Record name [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-54-0
Record name Phosphonium, [(methylthio)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Methylthio)methyl)triphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(methylthio)methyl]triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to ((methylthio)methyl)triphenylphosphonium chloride when exposed to X-rays at low temperatures?

A1: When single crystals of this compound are exposed to X-rays at 77 K (-196.15 °C), the compound undergoes a fascinating transformation. The X-ray irradiation leads to the formation of "pairwise trapped radicals." These radicals are essentially molecules with unpaired electrons, making them highly reactive. The ESR spectra, which act like a fingerprint for these radicals, indicate that they are trapped within the crystal lattice in close proximity to each other. []

Q2: How does the crystal structure of this compound influence radical formation?

A2: The crystal structure of this compound plays a crucial role in the formation and trapping of these radicals. Analysis of the crystal structure reveals that two phenyl rings within the molecule are positioned in a specific orientation and proximity that favors radical formation upon X-ray irradiation. This arrangement facilitates the formation of a radical pair consisting of a cyclohexadienyl radical and a phenyl sigma radical. These findings underscore the importance of structural considerations in understanding radical reactions within crystalline materials. []

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